
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate is a versatile chemical compound with a unique molecular structure. It has a molecular weight of 273.31 g/mol and is known for its high purity, making it valuable for various applications . This compound is part of the isoxazole family, which is significant in medicinal chemistry due to its diverse biological activities.
Méthodes De Préparation
The synthesis of Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate typically involves a cycloaddition-condensation reaction. One common method is the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . This reaction is usually conducted in water or chloroform and involves the use of simple and inexpensive catalysts such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, palladium hydrogenation of this compound can lead to the formation of ethyl (Z)-2-amino-4-oxo-2-pentanoate . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates competition during the reaction . Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and hydrazine hydrate . Major products formed from these reactions include 5-methylisoxazole derivatives and Z-enaminone derivatives .
Applications De Recherche Scientifique
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate is unique due to its specific molecular structure, which includes both an isoxazole ring and a benzothienyl group . Similar compounds include other isoxazole derivatives, such as methyl 5-phenylisoxazole-3-carboxylate and 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives . These compounds share some structural similarities but differ in their specific substituents and biological activities . The presence of the benzothienyl group in this compound provides unique properties that distinguish it from other isoxazole derivatives .
Propriétés
Formule moléculaire |
C14H11NO3S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
ethyl 5-(1-benzothiophen-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H11NO3S/c1-2-17-14(16)10-8-11(18-15-10)13-7-9-5-3-4-6-12(9)19-13/h3-8H,2H2,1H3 |
Clé InChI |
WZHJYFWHVBNECU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


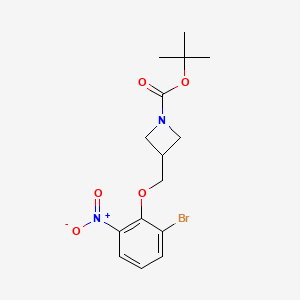
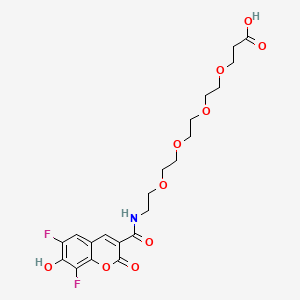


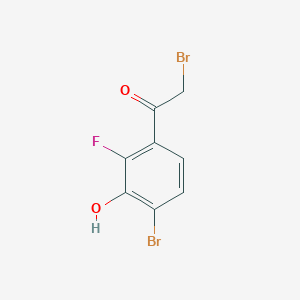
![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
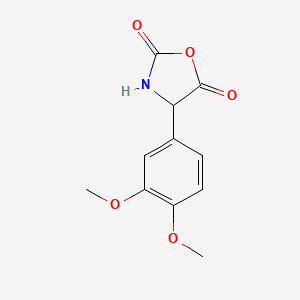
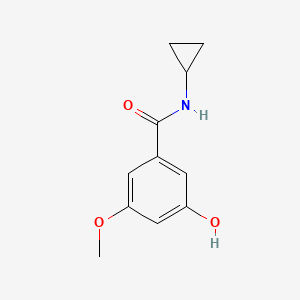

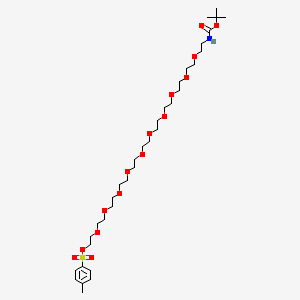
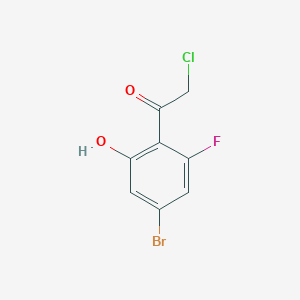


![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
